molecular formula C12H8O5 B3845234 2-Carboxy-6-acetylchromone

2-Carboxy-6-acetylchromone

Cat. No.: B3845234
M. Wt: 232.19 g/mol
InChI Key: KHVUXFKPIAVJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carboxy-6-acetylchromone is a chromone derivative characterized by a benzopyrone scaffold with a carboxylic acid group at position 2 and an acetyl group at position 6. Chromones (4H-chromen-4-one) are heterocyclic compounds with a ketone group at position 4, and their derivatives are widely studied for their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

6-acetyl-4-oxochromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O5/c1-6(13)7-2-3-10-8(4-7)9(14)5-11(17-10)12(15)16/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVUXFKPIAVJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(=CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboxy-6-acetylchromone typically involves the condensation of 2,4-diacetylphenol with diethyl oxalate. This reaction forms the chromone core with the desired substituents. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Carboxy-6-acetylchromone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the chromone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-Carboxy-6-acetylchromone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research has shown potential anticancer and antiviral activities, making it a candidate for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Carboxy-6-acetylchromone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Key Differences :

  • Chromone vs. Coumarin : Chromones (4-keto) and coumarins (2-keto) differ in ring oxidation states, affecting electronic properties and reactivity.
  • Substituent Effects : Electron-withdrawing groups (e.g., acetyl, carboxylic acid) increase acidity and alter solubility compared to electron-donating groups (e.g., methoxy, hydroxyl).

Physicochemical Properties

Compound Substituents Melting Point (°C) Molecular Formula Molecular Weight Reference
6-Methoxychromone-2-carboxylic acid 6-OCH₃, 2-COOH >260 (decomp.) C₁₁H₈O₅ 220.18
5-Methoxychromone-2-carboxylic acid 5-OCH₃, 2-COOH 250–252 (decomp.) C₁₁H₈O₅ 220.18
7-Hydroxychromone-2-carboxylic acid 7-OH, 2-COOH Not reported C₁₀H₆O₅ 206.15
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid 6-OCH₃, 3-COOH Not reported C₁₁H₈O₅ 220.18
3-Acetyl-6-bromo-2H-chromen-2-one 3-COCH₃, 6-Br Not reported C₁₁H₇BrO₃ 267.08

Observations :

  • Substituent position significantly impacts melting points. For example, 6-methoxychromone-2-carboxylic acid decomposes above 260°C, while its 5-methoxy analog melts at 250–252°C .
  • The acetyl group in 3-acetyl-6-bromo-2H-chromen-2-one introduces steric hindrance and electronic effects distinct from carboxylic acid derivatives .

Spectral and Analytical Data

  • Infrared (IR) Spectroscopy :
    • Chromone-2-carboxylic acids show strong carbonyl peaks at ~1750 cm⁻¹ (carboxylic acid) and ~1650 cm⁻¹ (chromone ketone) .
    • Methoxy groups exhibit C-O stretching at ~1250 cm⁻¹ .
  • NMR Spectroscopy :
    • In 5-methoxychromone-2-carboxylic acid, aromatic protons resonate at δ 6.70 (s, 3-H), 7.02 (d, 6-H), and 7.72 (t, 7-H) .
    • 7-Hydroxychromone-2-carboxylic acid likely shows downfield shifts for the hydroxyl proton (~δ 13.86 in DMSO-d₆) .

Data Tables

Table 1: Comparative Analysis of Chromone and Coumarin Derivatives

Property 2-Carboxy-6-acetylchromone (Inferred) 6-Methoxychromone-2-carboxylic acid 3-Acetyl-6-bromo-2H-chromen-2-one
Core Structure Chromone (4H-chromen-4-one) Chromone Coumarin (2H-chromen-2-one)
Key Substituents 2-COOH, 6-COCH₃ 2-COOH, 6-OCH₃ 3-COCH₃, 6-Br
Molecular Weight 234.18 (calculated) 220.18 267.08
Dominant Reactivity Acid-catalyzed condensation Electrophilic substitution Halogenation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Carboxy-6-acetylchromone
Reactant of Route 2
Reactant of Route 2
2-Carboxy-6-acetylchromone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.